molecular formula C16H17N3O B4694000 4,7-DIMETHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

4,7-DIMETHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B4694000
M. Wt: 267.33 g/mol
InChI Key: GECXMPNIKAMQAQ-UHFFFAOYSA-N
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Description

4,7-DIMETHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.

Properties

IUPAC Name

2-anilino-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-10-8-13-15(14(20)9-10)11(2)17-16(19-13)18-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECXMPNIKAMQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIMETHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves the condensation of 2-aminobenzamide with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,7-DIMETHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The phenylamino group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

4,7-DIMETHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,7-DIMETHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-DIMETHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific substitution pattern and the presence of the phenylamino group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-DIMETHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
4,7-DIMETHYL-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

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